Cyclohexyl (2-bromo-4-fluorophenyl)methanol Cyclohexyl (2-bromo-4-fluorophenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13529979
InChI: InChI=1S/C13H16BrFO/c14-12-8-10(15)6-7-11(12)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2
SMILES: C1CCC(CC1)C(C2=C(C=C(C=C2)F)Br)O
Molecular Formula: C13H16BrFO
Molecular Weight: 287.17 g/mol

Cyclohexyl (2-bromo-4-fluorophenyl)methanol

CAS No.:

Cat. No.: VC13529979

Molecular Formula: C13H16BrFO

Molecular Weight: 287.17 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl (2-bromo-4-fluorophenyl)methanol -

Specification

Molecular Formula C13H16BrFO
Molecular Weight 287.17 g/mol
IUPAC Name (2-bromo-4-fluorophenyl)-cyclohexylmethanol
Standard InChI InChI=1S/C13H16BrFO/c14-12-8-10(15)6-7-11(12)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2
Standard InChI Key GTOSCWOLXXKIMD-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(C2=C(C=C(C=C2)F)Br)O
Canonical SMILES C1CCC(CC1)C(C2=C(C=C(C=C2)F)Br)O

Introduction

Cyclohexyl (2-bromo-4-fluorophenyl)methanol is an organic compound characterized by the presence of a cyclohexyl group attached to a phenolic structure that contains both bromine and fluorine substituents. This unique combination of functional groups imparts distinct chemical properties, making it valuable for various applications in medicinal chemistry and materials science. The compound's molecular structure includes a hydroxyl group (-OH), which contributes to its reactivity and solubility in polar solvents.

Synthesis

The synthesis of Cyclohexyl (2-bromo-4-fluorophenyl)methanol typically involves nucleophilic substitution reactions. Large-scale production often utilizes continuous flow reactors to optimize yield and purity by controlling parameters such as temperature, pressure, and concentration.

Applications and Biological Activity

Cyclohexyl (2-bromo-4-fluorophenyl)methanol is of interest due to its potential biological activities. The presence of bromine and fluorine enhances its reactivity, allowing it to modulate enzyme activities and receptor interactions. This makes it a valuable probe in biochemical assays or an intermediate in synthesizing biologically active molecules, contributing to its applications in drug discovery.

Biological Interactions

  • Mechanism of Action: The compound interacts with specific biological targets, potentially altering metabolic pathways or therapeutic outcomes.

  • Potential Applications: Drug discovery, biochemical assays, and materials science.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to analyze the structure of Cyclohexyl (2-bromo-4-fluorophenyl)methanol. These methods provide detailed information about its molecular structure and functional groups.

Comparison with Similar Compounds

Cyclohexyl (2-bromo-4-fluorophenyl)methanol is distinct from its analogs due to the combination of bromine and fluorine substituents. This unique halogenation pattern enhances its reactivity and suitability for diverse chemical transformations compared to compounds with other halogens.

Similar Compounds

  • Cyclohexyl (4-bromo-2-fluorophenyl)methanol: Features a similar structure but with the bromine and fluorine positions reversed on the phenyl ring.

Spectroscopic Analysis Techniques

TechniquePurpose
NMRAnalyzes molecular structure and functional groups
IRProvides information on molecular vibrations and functional groups

Potential Applications

FieldApplication
Medicinal ChemistryDrug discovery, biochemical assays
Materials ScienceSynthesis of new materials with specific properties

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